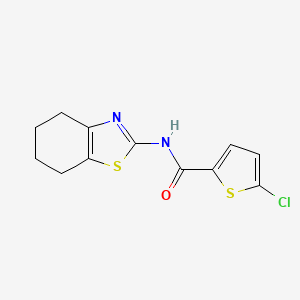

5-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS2/c13-10-6-5-9(17-10)11(16)15-12-14-7-3-1-2-4-8(7)18-12/h5-6H,1-4H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWKVARFBPPDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.

Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole moiety can be introduced through a cyclization reaction involving an appropriate precursor, such as 2-aminothiophenol and a halogenated compound.

Chlorination: The chlorination of the thiophene ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Chemical Reactions Analysis

5-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

Bioisosteric Nitrofuran Derivatives

Compounds 3 and 4 from share the N-(1,3-benzothiazol-2-yl)carboxamide scaffold but replace the thiophene with a 5-nitrofuran group. These bioisosteres exhibit IC50 values of 30–70 µg/mL (73–170 µM) against Actinomyces oris sortase A (AoSrtA) and Staphylococcus aureus sortase A (SaSrtA). The nitrofuran’s electron-withdrawing nitro group may enhance target binding compared to the chloro-thiophene, though it could also increase metabolic instability .

Thiazole-Carboxamide Derivatives

Compound 6 () features an N-methyl-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide scaffold. Despite intrinsic fluorescence (a liability in FRET-based screens), it shows similar IC50 values to Compounds 3 and 4, suggesting comparable potency .

Isoxazole-Carboxamide Analogues

The compound in , N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide , replaces thiophene with an isoxazole ring. The isoxazole’s oxygen atom increases polarity, which may reduce cell permeability but improve water solubility. The 2-chlorophenyl substituent could enhance aromatic stacking interactions, though biological data are unavailable .

Oxazolidinone-Based Inhibitors

describes a coagulation factor X inhibitor, 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide. The oxazolidinone and morpholino groups introduce hydrogen-bond acceptors and conformational constraints, likely improving specificity for serine proteases. This contrasts with the target compound’s simpler tetrahydrobenzothiazole linker .

Key Observations :

- Electron-Deficient Rings : Nitrofuran and thiazole derivatives (Compounds 3, 4, 6) show measurable enzyme inhibition, suggesting electron-deficient heterocycles are critical for sortase binding. The target compound’s chloro-thiophene may mimic this property.

- Membrane Interaction : The tetrahydrobenzothiazole moiety, common in all analogs, likely enhances membrane permeability, aiding cellular uptake .

- Fluorescence Interference: Compound 6’s fluorescence underscores the importance of assay compatibility; the target compound’s non-fluorescent nature could make it amenable to FRET-based screens .

Biological Activity

5-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiophene ring fused with a benzothiazole moiety, which contributes to its unique chemical properties. The presence of the chloro group and the carboxamide functional group enhances its reactivity and interactions with biological targets.

Molecular Formula

- Molecular Formula : C11H12ClN3OS

- Molecular Weight : 273.75 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the thiophene ring.

- Introduction of the chloro group.

- Coupling with the benzothiazole derivative.

- Finalization with carboxamide formation.

These synthetic routes are crucial for obtaining high yields and purity of the target compound.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Mechanism of Action : The compound may inhibit bacterial enzyme pathways or disrupt cell membrane integrity.

- Case Studies : In vitro studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Targeted Pathways : It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival.

- Research Findings : In cell line studies, the compound demonstrated a dose-dependent inhibition of proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549).

Research Findings Summary

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against E. coli; inhibition of growth at low micromolar concentrations. |

| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells; IC50 value of 15 µM after 48 hours. |

| Study 3 | Enzyme Inhibition | Inhibited enzyme activity linked to metabolic pathways in cancer cells. |

The biological activity of this compound can be attributed to:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in metabolic processes.

- Receptor Interaction : Binding affinity studies suggest interaction with specific receptors involved in cellular signaling.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., 400 MHz in CDCl) identify proton environments and carbon frameworks, with characteristic peaks for thiophene (δ ~7.0 ppm) and benzothiazole (δ ~2.5–2.8 ppm for tetrahydro protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHClNOS: 323.0 g/mol).

- Infrared Spectroscopy (IR) : Amide C=O stretching (~1650 cm) and thiophene C-Cl (~700 cm) are key .

How can reaction conditions be optimized to minimize by-products during amide bond formation?

Q. Advanced

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions like hydrolysis.

- Catalyst ratios : EDCI/HOBt (1:1 molar ratio) improves coupling efficiency.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) isolates the product with >95% purity .

What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Q. Advanced

- Cross-validation : Compare DFT-calculated NMR shifts (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies in substituent effects .

- X-ray crystallography : Use SHELXL (via Olex2) to resolve ambiguities in bond lengths/angles, especially for stereoelectronic effects in the benzothiazole ring .

- Dynamic NMR : Investigate conformational flexibility (e.g., tetrahydro ring puckering) causing peak splitting .

How do structural modifications to the thiophene or benzothiazole moieties alter biological activity?

Q. Advanced

- Thiophene substitution : Introducing electron-withdrawing groups (e.g., -NO) at the 5-position enhances electrophilic interactions with target enzymes (e.g., coagulation factor X inhibition, as seen in PDB 2P95) .

- Benzothiazole saturation : Reducing the tetrahydro ring’s strain improves solubility but may reduce affinity for hydrophobic binding pockets.

- SAR studies : Compare IC values in enzyme assays (e.g., fluorescence polarization for kinase inhibition) to map pharmacophore requirements .

What experimental assays are suitable for studying the compound’s mechanism of action in biological systems?

Q. Advanced

- Enzyme kinetics : Use Michaelis-Menten plots to assess inhibition type (competitive/non-competitive) against targets like casein kinase 1δ (CK1δ) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with coagulation factor X .

- Cellular assays : Measure antiproliferative activity (MTT assay) in cancer cell lines (e.g., HCT-116) to correlate structure-activity relationships .

How can crystallization challenges (e.g., twinning, poor diffraction) be addressed for X-ray structure determination?

Q. Advanced

- Solvent screening : Use vapor diffusion with PEG-based precipitants to improve crystal morphology.

- Enantiomorph-polarity correction : Apply Flack’s x parameter in SHELXL to refine centrosymmetric twinning .

- Synchrotron radiation : High-intensity beams (e.g., Diamond Light Source) enhance resolution for low-quality crystals .

What are common pitfalls in scaling up synthesis from milligram to gram quantities?

Q. Advanced

- Exothermic reactions : Use jacketed reactors with controlled cooling to prevent thermal degradation.

- Heterogeneous mixing : Optimize stirring rates and solvent viscosity (e.g., switch from DCM to THF) for better reagent dispersion.

- By-product accumulation : Implement inline IR or HPLC monitoring for real-time adjustments .

How does the compound’s stability vary under different storage conditions?

Q. Basic

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene-Cl bond.

- Humidity control : Desiccants (silica gel) mitigate hydrolysis of the amide group.

- Long-term stability : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity over 6–12 months .

What computational tools predict metabolic pathways and aldehyde oxidase (AO) susceptibility?

Q. Advanced

- ADMET Predictor : Simulates Phase I metabolism (e.g., oxidation at benzothiazole’s sulfur atom).

- Molecular docking (AutoDock Vina) : Models interactions with AO’s active site (PDB 3TK5) to identify vulnerable sites .

- In vitro assays : Use human liver microsomes (HLMs) with LC-MS to validate predicted metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.